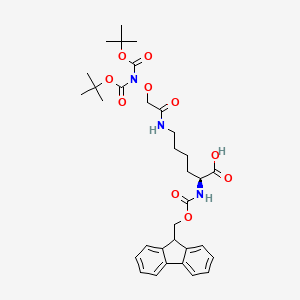

Fmoc-l-lys(boc2-aoa)-oh

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-L-lys(boc2-aoa)-oh: is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus, a lysine residue with two tert-butoxycarbonyl (Boc) protecting groups on the side chain, and an azidooxyacetyl (aoa) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-lys(boc2-aoa)-oh typically involves multiple steps:

Protection of Lysine: The lysine residue is first protected with two tert-butoxycarbonyl (Boc) groups on the side chain.

Fmoc Protection: The amino terminus of the lysine is then protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Synthesis: Large-scale batch reactors are used to carry out the protection and azidooxyacetylation reactions.

Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

化学反应分析

Types of Reactions:

Substitution Reactions: The azido group in Fmoc-L-lys(boc2-aoa)-oh can undergo nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to yield the free amino acid.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the Boc groups.

Azido Group Reactions: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azido group.

Major Products:

This compound: The fully protected amino acid.

Lysine Derivatives: Various lysine derivatives can be obtained by selective deprotection and further functionalization.

科学研究应用

Chemistry:

Peptide Synthesis: Fmoc-L-lys(boc2-aoa)-oh is widely used in solid-phase peptide synthesis for the preparation of complex peptides and proteins.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein-protein interactions and enzyme mechanisms.

Medicine:

Drug Development: The compound is used in the development of peptide-based therapeutics and diagnostic agents.

Industry:

Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications.

作用机制

Mechanism: The mechanism of action of Fmoc-L-lys(boc2-aoa)-oh involves its incorporation into peptides during solid-phase synthesis The protecting groups (Fmoc and Boc) prevent unwanted side reactions during peptide elongation

Molecular Targets and Pathways:

Peptide Synthesis Pathways: The compound is integrated into peptide chains through standard peptide bond formation reactions.

Click Chemistry Pathways: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, enabling the attachment of diverse functional groups.

相似化合物的比较

Fmoc-L-lys(boc)-oh: Similar structure but lacks the azidooxyacetyl group.

Fmoc-L-lys(alloc)-oh: Contains an allyloxycarbonyl (alloc) group instead of the azidooxyacetyl group.

Fmoc-L-lys(mtt)-oh: Contains a 4-methyltrityl (mtt) group instead of the azidooxyacetyl group.

Uniqueness:

Azidooxyacetyl Group: The presence of the azidooxyacetyl group in Fmoc-L-lys(boc2-aoa)-oh allows for unique click chemistry applications, making it distinct from other lysine derivatives.

生物活性

Fmoc-l-lys(boc2-aoa)-oh, a derivative of lysine, plays a significant role in peptide synthesis and has diverse biological applications. This compound is characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and two tert-butoxycarbonyl (Boc) protecting groups on the side chain, along with an azidooxyacetyl (aoa) group. Its unique structure facilitates various reactions and applications in biochemistry and medicinal chemistry.

Chemical Structure:

- Molecular Formula: C₁₉H₃₃N₃O₆

- Molecular Weight: 393.49 g/mol

Synthesis Overview:

The synthesis of this compound involves several steps:

- Protection of Lysine: The lysine residue is first protected with two Boc groups.

- Fmoc Protection: The amino terminus is protected with an Fmoc group.

- Azidooxyacetylation: The azidooxyacetyl group is introduced to the side chain.

This compound is primarily synthesized using solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of peptides.

This compound acts as a building block in peptide synthesis, where it can be incorporated into peptides through standard peptide bond formation reactions. The azido group enables click chemistry applications, allowing for the modification of peptides post-synthesis.

Applications in Research and Medicine

- Peptide Synthesis: It is extensively used in SPPS to create complex peptides for biological studies and therapeutic applications.

- Protein Engineering: The compound aids in modifying proteins to enhance their stability and functionality, crucial for biopharmaceuticals.

- Drug Development: this compound is utilized in developing peptide-based therapeutics, including cancer therapies, due to its ability to facilitate targeted drug delivery systems.

- Bioconjugation: It plays a significant role in attaching drugs or imaging agents to biomolecules, enhancing their therapeutic efficacy.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated successful incorporation into peptides that target specific cancer cells, enhancing therapeutic efficacy. |

| Study 2 | Investigated its role in bioconjugation processes, showing improved targeting of imaging agents to tumors. |

| Study 3 | Explored its use in modifying protein structures to study enzyme mechanisms and protein-protein interactions. |

Case Studies

-

Cancer Therapy Development:

- Researchers have utilized this compound to synthesize peptides that selectively bind to cancer cells, demonstrating a significant reduction in tumor growth in preclinical models.

-

Protein Modification:

- A study focused on modifying an enzyme involved in metabolic pathways using this compound, leading to enhanced enzyme activity and stability under physiological conditions.

-

Targeted Drug Delivery:

- A novel drug delivery system was developed using this compound as a linker for attaching therapeutic agents, resulting in increased specificity and reduced side effects compared to traditional methods.

属性

IUPAC Name |

(2S)-6-[[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O10/c1-32(2,3)45-30(41)36(31(42)46-33(4,5)6)44-20-27(37)34-18-12-11-17-26(28(38)39)35-29(40)43-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,25-26H,11-12,17-20H2,1-6H3,(H,34,37)(H,35,40)(H,38,39)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGUUBFSURDOAV-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N3O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。